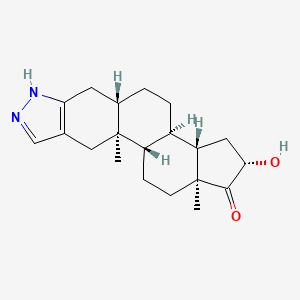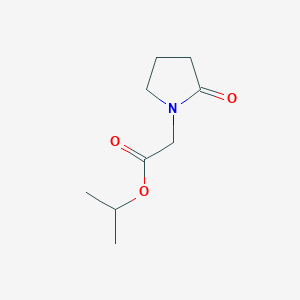
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C9H15NO3 and a molar mass of 185.22 g/mol . . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions usually include heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As an impurity standard for quality control in pharmaceutical formulations.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein interactions, which can affect various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Another ester derivative of pyrrolidin-2-one, used in similar applications.
2-(2-oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Uniqueness
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is unique due to its specific ester group, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
propan-2-yl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)13-9(12)6-10-5-3-4-8(10)11/h7H,3-6H2,1-2H3 |
InChI 键 |
CZYUXPCSQUJSMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



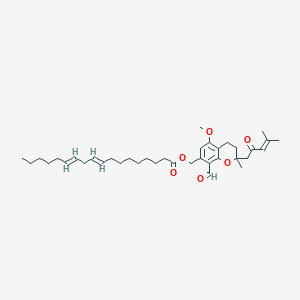
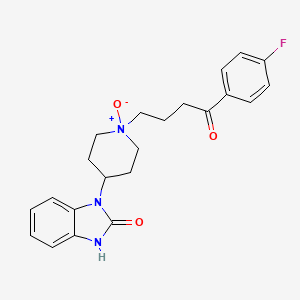
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
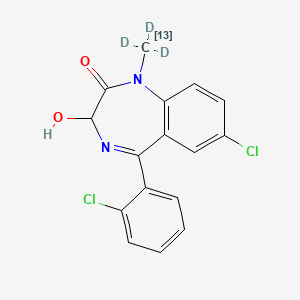
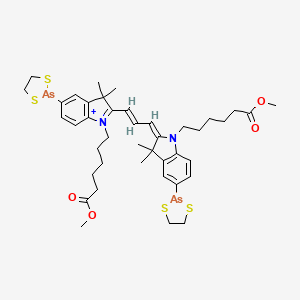

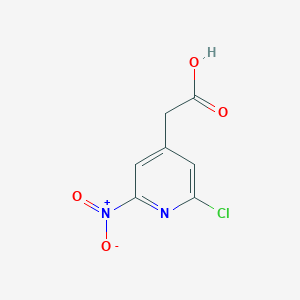
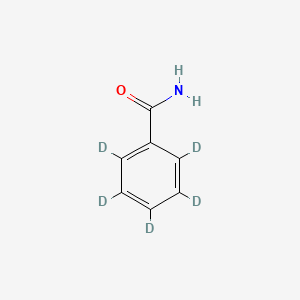
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
